molecular formula C12H15NO2 B363910 4-ピペリジン-1-イル安息香酸 CAS No. 22090-24-0

4-ピペリジン-1-イル安息香酸

カタログ番号: B363910
CAS番号: 22090-24-0
分子量: 205.25g/mol
InChIキー: DGJNUESQBVPXAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Piperidin-1-yl-benzoic acid is an organic compound that features a piperidine ring attached to a benzoic acid moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a common structural motif in many biologically active compounds, making 4-Piperidin-1-yl-benzoic acid a valuable compound for drug discovery and development .

科学的研究の応用

4-Piperidin-1-yl-benzoic acid has a wide range of applications in scientific research:

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-1-yl-benzoic acid typically involves the reaction of piperidine with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with 4-chlorobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of 4-Piperidin-1-yl-benzoic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same nucleophilic substitution reaction but optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions: 4-Piperidin-1-yl-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

類似化合物との比較

Uniqueness: 4-Piperidin-1-yl-benzoic acid is unique due to its combination of a piperidine ring and a benzoic acid moiety. This structure allows for a diverse range of chemical modifications, making it a versatile compound for drug development. Its ability to undergo various chemical reactions and its potential biological activities further enhance its value in scientific research .

生物活性

4-Piperidin-1-yl-benzoic acid, also known as 4-(piperidin-1-yl)benzoic acid, is an organic compound featuring a piperidine ring attached to a benzoic acid moiety. This compound is of considerable interest in medicinal chemistry due to its potential pharmacological properties and diverse biological activities. The piperidine structure is prevalent in many biologically active compounds, making this compound a valuable candidate for drug discovery and development.

Chemical Structure and Properties

The molecular structure of 4-Piperidin-1-yl-benzoic acid can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_2

This compound consists of:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Benzoic acid moiety : A benzene ring with a carboxylic acid group.

4-Piperidin-1-yl-benzoic acid functions as a semi-flexible linker in the development of proteolysis targeting chimeras (PROTACs) for targeted protein degradation. It interacts with various biological targets, influencing multiple cellular pathways, including those involved in cancer progression and neurodegenerative diseases.

Anticancer Activity

Research indicates that compounds with piperidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzoic acid, including 4-Piperidin-1-yl-benzoic acid, can enhance the activity of protein degradation systems, particularly the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) . These pathways are crucial for maintaining cellular homeostasis and regulating apoptosis in cancer cells.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Various studies have reported that benzoic acid derivatives possess effective antibacterial and antifungal properties. The structural features of 4-Piperidin-1-yl-benzoic acid contribute to its ability to inhibit the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Given its structural similarity to other neuroactive compounds, 4-Piperidin-1-yl-benzoic acid is also being investigated for potential neuroprotective effects. The piperidine ring is associated with various neurological activities, including modulation of neurotransmitter systems, which may provide therapeutic benefits in conditions such as Alzheimer's disease .

Study on Protein Degradation

A study conducted on benzoic acid derivatives demonstrated that 4-Piperidin-1-yl-benzoic acid significantly activated cathepsins B and L, enzymes involved in protein degradation. The activation was assessed using human foreskin fibroblasts, showing promising results at specific concentrations without cytotoxic effects .

Antitumor Activity Evaluation

In another study focusing on the anticancer properties of piperidine derivatives, 4-Piperidin-1-yl-benzoic acid exhibited notable antiproliferative activity against various cancer cell lines. The results indicated that this compound could induce apoptosis in leukemia cells at low concentrations, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityReference
Piperine Antioxidant, anti-inflammatory
Evodiamine Anticancer, anti-inflammatory
Matrine Antiviral, anticancer
4-Piperidin-1-yl-benzoic acid Antimicrobial, neuroprotective, anticancer

Future Directions

The ongoing research into 4-Piperidin-1-yl-benzoic acid emphasizes its potential as a lead compound in drug development. Its unique structural features allow for various chemical modifications, which can enhance its biological activity and therapeutic efficacy. Future studies should focus on elucidating the precise mechanisms underlying its biological effects and exploring its utility in treating various diseases.

特性

IUPAC Name

4-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJNUESQBVPXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22090-24-0
Record name 4-(piperidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of methyl 4-fluorobenzoate (Lancaster 14154; 500 mg; 3.24 mmol; 1 eq.) and piperidine (Fluka 80640; 828.62 mg; 9.73 mmol; 3 eq.) in DMF (2 mL) was stirred at 50° C. for 16 hours. The reaction mixture was then passed through a short pad of silica and the obtained solution evaporated in vacuo to give a colourless oil. The oil was taken up in THF (15 mL) and lithium hydroxide (388.41 mg; 16.22 mmol; 5 eq.) was added followed by water (15 mL). The reaction mixture was stirred at room temperature for 6 hours then at 60° C. for 16 hours. NaOH (155.5 mg, 6.48 mmol, 2 eq) was then added and the reaction mixture was refluxed for 24 hours. After cooling, the solution was diluted with water and washed with Et2O. The aqueous layer was then acidified to pH 5-6 with acetic acid and the formed precipitate was collected by filtration, washed with water and dried under high vacuum to afford the title compound as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
828.62 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
388.41 mg
Type
reactant
Reaction Step Two
Name
Quantity
155.5 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A suspension of 4-piperidin-1-ylbenzonitrile of Step A (1.13 g, 6.07 mmol) in acetic acid (30 mL) and concentrated hydrochloric acid (30 mL) was stirred at 100° C. for 18 hours. The cooled reaction mixture was then poured over crushed ice, the pH adjusted to 3 by the addition of 2 M sodium hydroxide, and the resulting suspension allowed to stand overnight. The solid product was filtered and dried at 50° C. in vacuo overnight to afford the title compound (1.09 g, 88%) as a white solid, m.p. 225-230° C. (dec).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperidin-1-yl-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Piperidin-1-yl-benzoic acid
Reactant of Route 3
Reactant of Route 3
4-Piperidin-1-yl-benzoic acid
Reactant of Route 4
Reactant of Route 4
4-Piperidin-1-yl-benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Piperidin-1-yl-benzoic acid
Reactant of Route 6
4-Piperidin-1-yl-benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。